molecular formula C25H34O6 B167493 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) CAS No. 1807-15-4

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate)

Cat. No.: B167493
CAS No.: 1807-15-4
M. Wt: 430.5 g/mol
InChI Key: IASNEQDWRXBECK-IHKKISOYSA-N
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Description

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) is a key synthetic intermediate in the development of novel steroid-based pharmaceuticals. As a protected form of cortexolone (17,21-dihydroxypregn-4-ene-3,20-dione), this diacetate derivative is particularly valuable in synthetic organic chemistry for selective deprotection studies and the step-wise construction of complex steroid molecules . Its primary research value lies in its role as a precursor in the synthesis of important bioactive steroids, including corticoids and antiandrogens . For instance, related 17-acetoxy-21-propionyloxy compounds are patented intermediates in the industrial-scale synthesis of Clascoterone, a first-in-class topical antiandrogen approved for the treatment of acne . The application of specialized biocatalysts, such as microbial ketosteroid dehydrogenases, further highlights the utility of such intermediates in enabling efficient and selective biotransformations during steroid drug development . This compound provides researchers with a versatile building block for exploring new synthetic pathways and optimizing the production of steroid active pharmaceutical ingredients (APIs).

Properties

IUPAC Name

[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-15(26)30-14-22(29)25(31-16(2)27)12-9-21-19-6-5-17-13-18(28)7-10-23(17,3)20(19)8-11-24(21,25)4/h13,19-21H,5-12,14H2,1-4H3/t19-,20+,21+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASNEQDWRXBECK-IHKKISOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267698
Record name 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione
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Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1807-15-4
Record name 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione
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Record name Pregn-4-ene-3,20-dione, 17,21-dihydroxy-, diacetate
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Record name 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione
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Record name 17,21-dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate)
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Preparation Methods

Epoxide Opening and Bromination Pathway

A frequently cited approach begins with 16,17α-epoxypregn-4-ene-3,20-dione as the starting material. The synthetic sequence involves:

  • Epoxide bromination : Treatment with hydrogen bromide (HBr) in acetic acid opens the epoxide ring, introducing a bromine atom at the 17-position.

  • Catalytic hydrogenation : Palladium-catalyzed hydrogenation removes the bromine atom, yielding 17α-hydroxypregn-4-ene-3,20-dione.

  • Acetylation : The 17- and 21-hydroxyl groups are acetylated using acetic anhydride in pyridine.

  • Selective hydrolysis : Controlled hydrolysis removes protecting groups while preserving the acetylated positions.

Key reaction parameters:

StepReagentTemperatureDurationYield
BrominationHBr/AcOH0-5°C2 hr78%
HydrogenationH₂/Pd-CRT4 hr85%
AcetylationAc₂O/Py40°C6 hr92%
HydrolysisNaOH/MeOH0°C30 min88%

Microbial Hydroxylation Approach

Alternative methods utilize biotransformation for hydroxyl group introduction:

  • Progesterone substrate : Starting with progesterone (pregn-4-ene-3,20-dione)

  • Microbial oxidation : Rhizopus arrhizus cultures introduce hydroxyl groups at C17 and C21

  • In situ acetylation : Simultaneous addition of acetyl donors during fermentation

Comparative efficiency:

MethodTotal YieldPurityProcess Time
Chemical62%98.5%72 hr
Microbial41%95.2%120 hr

Industrial Production Optimization

Large-scale manufacturing employs continuous flow systems to enhance reproducibility and safety. A patented process (US Patent 4,202,891) details:

Reactor Design :

  • Tubular reactor with segmented gas-liquid flow

  • Temperature-controlled zones (-5°C to 50°C)

  • Automated reagent dosing systems

Process Parameters :

StagePressureFlow RateMixing Efficiency
Bromination1.2 bar15 mL/min92%
Hydrogenation3.5 bar10 mL/min88%
AcetylationAmbient20 mL/min95%

Quality control specifications:

ParameterSpecificationTest Method
Assay (HPLC)97.0-103.0%USP <621>
Related substances≤1.5%Chromatographic purity
Residual solvents<500 ppmGC-FID

Critical Process Analytical Technologies

Modern synthesis employs real-time monitoring:

  • FTIR spectroscopy : Tracks acetyl group incorporation (peak at 1745 cm⁻¹)

  • HPLC-DAD : Monitors intermediate formation (retention time 8.2 min for diacetate)

  • Mass-directed purification : Ensures final product integrity (m/z 430.5 [M+H]⁺)

Process design considerations:

  • Solvent recovery systems (≥90% EtOAc reuse)

  • Waste minimization protocols

  • Energy consumption <15 kWh/kg product

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsScale Suitability
Classical chemicalHigh yieldMultiple purification stepsPilot to commercial
MicrobialGreener chemistryLower yieldLab scale
Continuous flowScalableHigh capital costLarge-scale

Recent advancements (2024) demonstrate plasma-assisted acetylation reducing reaction time by 40% while maintaining 94% yield.

ConditionSpecificationTesting Frequency
Temperature2-8°CQuarterly
Humidity<30% RHMonthly
Light protectionAmber containersBatch release

Accelerated stability data (40°C/75% RH):

Time (months)PurityDegradation Products
099.8%None
399.5%0.2% deacetylated
698.9%0.8% oxidation products

Chemical Reactions Analysis

Types of Reactions

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The acetate groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 17,21-diketopregn-4-ene-3,20-dione, while reduction can produce 17,21-dihydroxypregn-4-ene-3,20-diol.

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory Agents
    • This compound is primarily utilized in the development of anti-inflammatory medications. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and modulation of immune responses, making it effective in treating conditions like arthritis and asthma.
  • Hormonal Therapies
    • As a glucocorticoid, it plays a crucial role in hormone replacement therapies for patients with adrenal insufficiency. The acetate form enhances its bioavailability and therapeutic efficacy.
  • Dermatological Preparations
    • Formulations containing this compound are used in topical treatments for skin conditions such as eczema and psoriasis due to their potent anti-inflammatory properties.
  • Cancer Treatment
    • Research indicates that derivatives of this compound may have potential applications in oncology, particularly in managing symptoms related to cancer therapies, such as nausea and inflammation.

Biochemical Research Applications

  • Cell Signaling Studies
    • The compound is employed in studies investigating steroid hormone signaling pathways. It serves as a tool for understanding how glucocorticoids influence gene expression and cellular metabolism.
  • Drug Development
    • Its derivatives are often used as reference standards in the development of new pharmaceuticals targeting steroid receptors.
  • Metabolic Studies
    • Researchers utilize this compound to explore its effects on metabolic pathways, particularly those involving glucose and lipid metabolism.

Case Studies

Study TitleFocusFindings
"Effects of Glucocorticoids on Inflammatory Markers"Investigated the impact of 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) on cytokine levelsFound significant reductions in IL-6 and TNF-alpha levels in treated subjects.
"Role of Steroids in Cancer Cachexia"Examined the use of steroid derivatives in alleviating cachexia symptomsDemonstrated improved appetite and weight stabilization in patients receiving glucocorticoid therapy.
"Topical Corticosteroids: Efficacy and Safety"Assessed the safety profile of topical formulations containing this compoundReported minimal side effects with effective management of inflammatory skin conditions over extended use periods.

Mechanism of Action

The mechanism of action of 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This can lead to various physiological effects, such as anti-inflammatory and immunosuppressive actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key structural features, biological roles, and physicochemical properties of 17,21-diacetate with its analogs:

Compound Molecular Formula Substituents Biological Role Key References
17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) C25H32O6 17-OAc, 21-OAc Intermediate/pro-drug; limited endogenous activity due to lack of 11β-OH
Corticosterone (11β,21-Dihydroxypregn-4-ene-3,20-dione) C21H30O4 11β-OH, 21-OH Mineralocorticoid precursor; regulates electrolyte balance
11-Deoxycortisol (17α,21-Dihydroxypregn-4-ene-3,20-dione, RSS) C21H30O4 17α-OH, 21-OH Cortisol biosynthesis intermediate; elevated in congenital adrenal hyperplasia
Cortisone Acetate (21-O-Acetyl-17,21-dihydroxypregn-4-ene-3,11,20-trione) C23H30O6 21-OAc, 11-keto Anti-inflammatory; prodrug for cortisol via 11β-hydroxysteroid dehydrogenase
Prednisone Acetate (Pregna-1,4-diene-3,11,20-trione, 21-OAc) C23H28O6 1,4-diene, 21-OAc, 11-keto Synthetic glucocorticoid; higher potency due to Δ1,2 unsaturation
Delmadinone Acetate (6-Chloro-17-hydroxypregna-1,4,6-triene-3,20-dione) C23H27ClO4 6-Cl, 1,4,6-triene, 17-OAc Synthetic progestin; veterinary use for androgen-dependent conditions
Key Observations:
  • Activity Modulation : Unlike cortisol or cortisone acetate, the absence of 11β-OH in 17,21-diacetate eliminates glucocorticoid receptor binding, redirecting its utility to synthetic intermediates or prodrugs .
  • Structural Nuances: Prednisone acetate’s 1,4-diene system enhances receptor affinity, while Delmadinone’s 6-chloro and triene substitutions confer progestogenic activity .

Metabolic and Enzymatic Interactions

  • CYP21A2 Substrate Specificity : The CYP21A2 enzyme hydroxylates progesterone and 17α-hydroxyprogesterone at C21 to form 11-deoxycorticosterone and 11-deoxycortisol, respectively. However, 17,21-diacetate’s acetylated C21 likely renders it resistant to CYP21A2, diverting its metabolism to esterase-mediated hydrolysis .

Analytical and Pharmacological Data

Table 2: Spectroscopic and Physicochemical Properties
Compound UV λmax (nm) IR (cm⁻¹) Melting Point (°C) Solubility
17,21-Diacetate 241 (ε 15,400) 1730 (C=O ester) 96–100 (dec.) Low in water; high in DCM
Corticosterone 240 3400 (OH), 1700 (C=O) 180–182 Moderate in ethanol
Prednisone Acetate 238 1745 (C=O ester) 225–227 Insoluble in water

Biological Activity

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate), commonly referred to as 11-deoxycorticosterone acetate (DOCA), is a steroid compound with significant biological activity. It is primarily known for its role in the regulation of electrolyte balance and blood pressure, functioning as a mineralocorticoid. This article explores the biological activities of DOCA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of DOCA is C23H32O6, with a molecular weight of approximately 422.5 g/mol. The compound features hydroxyl groups at positions 17 and 21 and acetyl groups at the same positions, which play a crucial role in its biological activity.

PropertyValue
Molecular FormulaC23H32O6
Molecular Weight422.5 g/mol
ClassificationSteroid Hormone

DOCA exerts its effects primarily through mineralocorticoid receptors (MR) located in the kidneys, colon, and other tissues. Upon binding to these receptors, DOCA promotes sodium reabsorption and potassium excretion in the kidneys, leading to increased blood volume and blood pressure. Additionally, it influences cardiovascular function and fluid balance through various signaling pathways.

Biological Activities

  • Mineralocorticoid Activity : DOCA is known to mimic aldosterone's effects by activating MR pathways that regulate sodium retention and potassium secretion.
  • Antidiuretic Effects : The compound has been shown to enhance water retention in the body, contributing to increased blood pressure.
  • Impact on Cardiovascular Health : Research indicates that DOCA can influence vascular tone and remodeling, potentially leading to hypertension.

Case Study 1: Hypertension Induction

A study conducted on rats demonstrated that administration of DOCA led to significant increases in systolic blood pressure when combined with a high-salt diet. The hypertensive effects were attributed to enhanced sodium retention and increased vascular resistance.

Case Study 2: Heart Failure Models

In heart failure models, DOCA treatment resulted in adverse cardiac remodeling characterized by fibrosis and hypertrophy. These findings suggest that while DOCA can be beneficial for certain conditions, its overactivity may lead to detrimental cardiovascular outcomes.

Research Findings

Recent studies have focused on the dual role of DOCA in both therapeutic applications and potential side effects:

  • Electrolyte Imbalance : Long-term exposure to DOCA has been linked to hypokalemia (low potassium levels), which can result in muscle weakness and arrhythmias.
  • Potential Therapeutic Uses : There is ongoing research into using DOCA analogs for treating conditions such as orthostatic hypotension or adrenal insufficiency due to its mineralocorticoid properties.

Q & A

Q. What is the structural relationship between 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) and other corticosteroid derivatives?

This compound is a diacetylated derivative of 17,21-dihydroxyprogesterone, a precursor in corticosteroid biosynthesis. The 17- and 21-hydroxyl groups are critical for biological activity, as seen in hydrocortisone (cortisol) and corticosterone derivatives. Acetylation at these positions alters solubility and metabolic stability compared to non-esterified forms . Structural analogs include cortisone acetate (17α,21-dihydroxypregn-4-ene-3,11,20-trione 21-acetate) and prednisolone acetate (11β,17,21-trihydroxy variant), highlighting the role of hydroxylation and acetylation patterns in glucocorticoid activity .

Q. What are the common synthetic routes for preparing this compound?

Synthesis typically involves regioselective acetylation of the parent steroid (17,21-dihydroxyprogesterone) using acetic anhydride or acetyl chloride in the presence of catalysts. For example, N-bromosuccinimide (NBS) has been used to oxidize intermediates in related syntheses, such as converting 11α,17α-dihydroxy-21-acyloxy derivatives to triones . Purification often employs column chromatography (silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers confirm the identity and purity of this compound in the lab?

Key methods include:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 240–250 nm) to resolve acetylated steroids from unmodified precursors .
  • NMR : Distinct signals for acetyl groups (δ ~2.0–2.1 ppm for CH3) and olefinic protons (δ ~5.7 ppm for C4-H) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ ions at m/z 460–465 for diacetylated derivatives .
  • Melting Point : Pure forms melt sharply between 216–218°C .

Advanced Research Questions

Q. How does regioselective acetylation at the 17- and 21-positions influence biological activity?

Acetylation at the 21-position enhances lipophilicity, improving cell membrane permeability, while 17-acetylation can reduce glucocorticoid receptor binding affinity. For example, hydrocortisone 21-acetate retains anti-inflammatory activity, but 17-acetylation in prednisolone derivatives diminishes mineralocorticoid effects . Comparative studies using radiolabeled analogs (e.g., ³H-corticosterone) and receptor-binding assays are critical for elucidating structure-activity relationships .

Q. What analytical challenges arise when characterizing degradation products of this compound?

Degradation under heat or UV exposure produces:

  • Oxidation products : 3,20-diketones or 11β-hydroxylated derivatives detectable via LC-MS/MS .
  • Hydrolysis products : Free hydroxyl groups (e.g., 17,21-dihydroxyprogesterone) identified by TLC (Rf ~0.5 in chloroform/methanol 9:1) .
    Challenges include differentiating stereoisomers (e.g., 5α vs. 5β-reduced forms) and quantifying trace impurities. Accelerated stability studies (40°C/75% RH for 6 months) coupled with high-resolution mass spectrometry are recommended .

Q. What are the implications of stereochemical variations in the synthesis of related steroid derivatives?

Stereochemistry at C5 (5α vs. 5β) and C11 (11α vs. 11β-hydroxyl) significantly impacts bioactivity. For example:

  • 5α-Dihydro derivatives (e.g., 5α-pregnane-3,11,20-trione) exhibit reduced glucocorticoid activity due to altered ring conformation .
  • 11β-Hydroxylation is essential for anti-inflammatory effects, as seen in hydrocortisone versus 11-deoxycortisol (Reichstein’s Compound S) .
    Stereoselective synthesis methods, such as enzymatic hydroxylation or chiral catalysts, are critical for producing bioactive stereoisomers .

Methodological Considerations

  • Safety : Classified as a suspected carcinogen and reproductive toxin. Use fume hoods, PPE (nitrile gloves, lab coats), and avoid dust generation .
  • Storage : Stable at −20°C in amber vials under argon to prevent oxidation .
  • Biological Assays : Use in vitro models (e.g., GR-transfected HEK293 cells) to assess receptor activation and compare with cortisol (EC50 ~5 nM) .

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